molecular formula C18H21N5O4 B3013839 N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3,4-dimethoxybenzamide CAS No. 899945-18-7

N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3,4-dimethoxybenzamide

Cat. No.: B3013839
CAS No.: 899945-18-7
M. Wt: 371.397
InChI Key: YEHOSFFFVFBHJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3,4-dimethoxybenzamide features a pyrazolo[3,4-d]pyrimidinone core substituted with a tert-butyl group at position 1 and a 3,4-dimethoxybenzamide moiety at position 3. This scaffold is structurally analogous to kinase inhibitors targeting ATP-binding pockets, as pyrazolopyrimidines are known for competitive binding to tyrosine kinases like EGFR . The tert-butyl group likely enhances metabolic stability and steric shielding, while the 3,4-dimethoxybenzamide may modulate solubility and target interaction.

Properties

IUPAC Name

N-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-3,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O4/c1-18(2,3)23-15-12(9-20-23)17(25)22(10-19-15)21-16(24)11-6-7-13(26-4)14(8-11)27-5/h6-10H,1-5H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEHOSFFFVFBHJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C2=C(C=N1)C(=O)N(C=N2)NC(=O)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3,4-dimethoxybenzamide is a synthetic compound belonging to the pyrazolopyrimidine class, which has garnered attention for its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrazolo[3,4-d]pyrimidine core with a tert-butyl group and a 3,4-dimethoxybenzamide moiety . Its molecular formula is C17H20N4O3C_{17}H_{20}N_4O_3 with a molar mass of approximately 344.37 g/mol. The unique structural components contribute to its biological activity by influencing its interaction with various biological targets.

This compound exhibits significant biological activities primarily through the following mechanisms:

  • Enzyme Inhibition : The compound interacts with specific enzymes involved in crucial metabolic pathways. For instance, it has shown potential as an inhibitor of Aldehyde Dehydrogenase 1A (ALDH1A), which is implicated in cancer progression and resistance to chemotherapy.
  • Cytotoxic Effects : Studies indicate that this compound possesses cytotoxic properties against various cancer cell lines. For example, it has demonstrated significant activity against the A-549 lung cancer cell line with an IC50 value comparable to cisplatin, suggesting its potential as an antitumor agent.
  • Induction of Apoptosis : The compound may induce apoptosis through oxidative stress mechanisms. Increased levels of reactive oxygen species (ROS) have been observed following treatment with this compound, leading to cell death in cancer cells.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Biological ActivityCell Line/TargetIC50 Value (µM)Mechanism
CytotoxicityA-549 (lung cancer)~10Induction of oxidative stress
Enzyme InhibitionALDH1ANot specifiedCompetitive inhibition
Apoptosis InductionVarious cancer linesNot specifiedROS generation

Case Studies and Research Findings

  • Cytotoxicity Against Lung Cancer : A study found that this compound exhibited potent cytotoxic effects against A-549 cells. The mechanism was linked to increased oxidative stress and apoptosis induction through the activation of caspase pathways.
  • Inhibition of Cancer Metabolism : Another investigation highlighted the compound's role in inhibiting ALDH1A activity, which is crucial for maintaining cancer stem cell populations. This inhibition could enhance the efficacy of existing chemotherapy regimens by targeting resistant cancer cells.

Comparison with Similar Compounds

Key Findings and Implications

  • The target compound’s pyrazolopyrimidinone core and 3,4-dimethoxybenzamide group align it with EGFR inhibitors and antiviral agents, but its tert-butyl substitution may confer metabolic advantages over analogs like 237 .
  • Structural analogs with fluorinated aryl groups (e.g., Example 53) or chromene moieties suggest pathways to enhance bioavailability .
  • The dimethoxybenzamide group’s role in viral protein binding () and HCV inhibition () underscores its versatility, warranting further study for broad-spectrum applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.